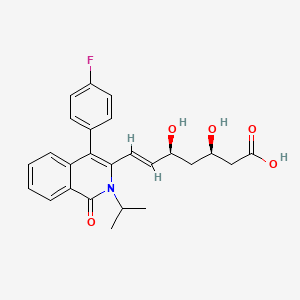
Hydridosilicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hydridosilicon is a silicon hydride.
Scientific Research Applications
Hydrogen Gas Production Enhancement
A significant application of hydridosilicon in scientific research is the enhancement of hydrogen gas production. For instance, Morimoto et al. (2005) demonstrated the overexpression of a hydrogenase gene in Clostridium paraputrificum, which resulted in an increase in hydrogen gas productivity by up to 1.7-fold compared to the wild type. This was achieved by ligating the hydA gene into a shuttle vector, expressing it in C. paraputrificum, and observing the resultant effects on metabolic pathways, including the abolition of lactic acid production and an increase in acetic acid production (Morimoto, Kimura, Sakka, & Ohmiya, 2005).
Optimization of Hydrogenase Expression
Furthering the study of hydrogenase expression, von Abendroth et al. (2008) focused on optimizing the yield of clostridial hydrogenase by replacing the native gene hydA1Ca with a recombinant one. They achieved significant improvements in the specific activity of the purified protein for hydrogen evolution, thereby demonstrating the potential of genetic modification in enhancing hydrogenase efficiency (von Abendroth et al., 2008).
Improving PCR Detection of Hydrogenase Genes
Wang, Olson, and Chang (2007) optimized the detection of hydA genes of Clostridia spp. by adding bovine serum albumin (BSA) to PCR and qPCR reactions. This enhancement in detection limits and the quality of amplicons signifies the importance of methodological advancements in genetic research pertaining to hydrogenase enzymes (Wang, Olson, & Chang, 2007).
Profiling Hydrogenase Gene Expression
In another study, Tolvanen et al. (2008) profiled the hydA gene and its transcript levels in Clostridium butyricum during continuous hydrogen fermentation. By developing a quantitative real-time PCR method, they were able to detect changes in hydA gene expression, which can be a useful target for monitoring process performance in biohydrogen production systems (Tolvanen et al., 2008).
Photocurrents and Hydrogen Production in Biofuel Cells
Hambourger et al. (2008) investigated the Clostridium acetobutylicum [FeFe]-hydrogenase HydA as a catalyst in a photoelectrochemical biofuel cell. They found that under illumination, this setup could oxidize a biofuel substrate and reduce protons to hydrogen, demonstrating the potential of using hydrogenase in renewable energy applications (Hambourger et al., 2008).
properties
Product Name |
Hydridosilicon |
|---|---|
Molecular Formula |
HSi |
Molecular Weight |
29.093 g/mol |
IUPAC Name |
λ1-silane |
InChI |
InChI=1S/HSi/h1H |
InChI Key |
QHGSGZLLHBKSAH-UHFFFAOYSA-N |
SMILES |
[SiH] |
Canonical SMILES |
[SiH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B1238885.png)
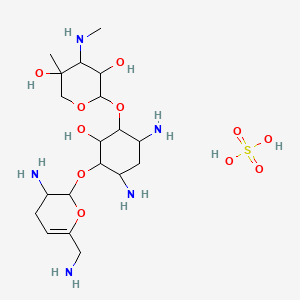
![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)
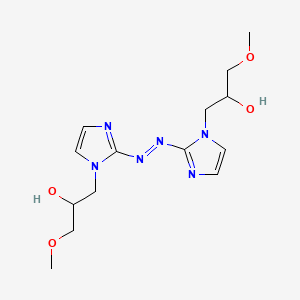
![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)
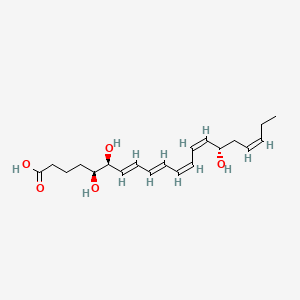
![5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1238892.png)
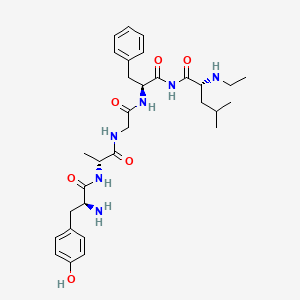
![4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B1238895.png)
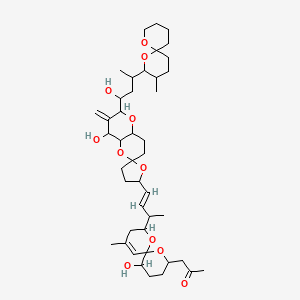
![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)

](/img/structure/B1238902.png)
